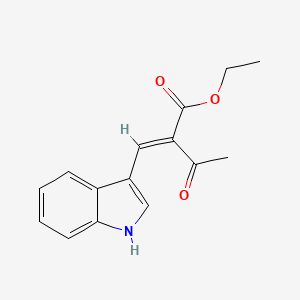![molecular formula C19H22N2OS B5719988 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase (MAO) enzymes.
Mechanism of Action
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine acts as a potent inhibitor of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine increases the levels of these neurotransmitters in the brain, leading to improved neurotransmission and neuroprotection.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved neurotransmission. 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its potent inhibitory activity against monoamine oxidase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine. One area of research is the development of novel 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanisms underlying the neuroprotective effects of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine.
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent inhibitory activity against monoamine oxidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its toxicity can limit its use in certain experiments, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 1-(4-methylphenyl)thioacetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDFWVDOGDXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(p-tolylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

